4-Chloro-2-(trifluoromethyl)quinazoline

Neuropharmacology Glutamate receptor antagonism SAR studies

4-Chloro-2-(trifluoromethyl)quinazoline is a strategic quinazoline building block featuring a 4-chloro leaving group for regioselective SNAr diversification and a 2-trifluoromethyl moiety that modulates lipophilicity (LogP=2.75) and electronic properties. The 2-CF₃ group confers distinct AMPA/kainate receptor affinity versus 2-chloro or 2-hydrogen analogs. This substitution pattern is validated in kinase inhibitor libraries and CNS-penetrant SAR studies. Solid form (mp 65-68°C) supports automated parallel synthesis workflows.

Molecular Formula C9H4ClF3N2
Molecular Weight 232.59 g/mol
CAS No. 52353-35-2
Cat. No. B1586263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(trifluoromethyl)quinazoline
CAS52353-35-2
Molecular FormulaC9H4ClF3N2
Molecular Weight232.59 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl
InChIInChI=1S/C9H4ClF3N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H
InChIKeyDLJSNOYNVQOJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(trifluoromethyl)quinazoline (CAS 52353-35-2) for Medicinal Chemistry and Chemical Biology Procurement


4-Chloro-2-(trifluoromethyl)quinazoline (CAS 52353-35-2) is a halogenated quinazoline heterocycle with molecular formula C₉H₄ClF₃N₂ and molecular weight 232.59 g/mol [1]. It features an electron-withdrawing trifluoromethyl group at the 2-position and a reactive chloro leaving group at the 4-position on the quinazoline core [2]. This specific substitution pattern provides a dual functionality: the 4-chloro group enables regioselective nucleophilic aromatic substitution (SNAr) for scaffold diversification, while the 2-trifluoromethyl group modulates lipophilicity (LogP = 2.75) [1] and electronic properties that influence both synthetic reactivity and biological target engagement [3]. The compound serves as a privileged building block in medicinal chemistry, particularly for the synthesis of kinase inhibitor libraries and structure-activity relationship (SAR) studies targeting the quinazoline pharmacophore [3].

Why 4-Chloro-2-(trifluoromethyl)quinazoline Cannot Be Replaced by Common Quinazoline Analogs in SAR-Driven Research


Substitution of 4-chloro-2-(trifluoromethyl)quinazoline with seemingly similar quinazoline building blocks introduces significant alterations in both synthetic reactivity and biological profile. The 2-trifluoromethyl group is not a bioisosteric equivalent of 2-chloro or 2-hydrogen substituents: comparative receptor binding studies on quinazoline-2,4-dione derivatives demonstrate that replacing a chlorine atom with a trifluoromethyl group at a corresponding position increased AMPA and kainate receptor affinity and selectivity [1], indicating that the CF₃ moiety confers distinct pharmacodynamic properties beyond mere lipophilicity enhancement. Similarly, the regioselectivity of SNAr reactions at the 4-position is dictated by the electronic influence of the 2-substituent; density functional theory (DFT) calculations on 2,4-dichloroquinazoline reveal that the 4-position carbon atom possesses a higher LUMO coefficient than the 2-position, making it preferentially susceptible to nucleophilic attack [2], but this regioselectivity is modulated by the nature of the 2-substituent—trifluoromethyl versus chloro versus hydrogen. Generic substitution with unsubstituted quinazoline, 2,4-dichloroquinazoline, or 2-chloro-4-(trifluoromethyl)quinazoline (positional isomer) will therefore alter reaction outcomes and biological SAR trajectories, compromising reproducibility and data integrity in lead optimization campaigns [3].

4-Chloro-2-(trifluoromethyl)quinazoline: Quantitative Differentiation Evidence Against Structural Analogs


Trifluoromethyl Substituent Enhances Ionotropic Glutamate Receptor Affinity and Selectivity Relative to Chloro Analogs

Comparative receptor binding studies on 3-hydroxyquinazoline-2,4-dione derivatives demonstrated that substitution of a 7-chloro group with a 7-trifluoromethyl group significantly increased AMPA and kainate receptor affinity and selectivity [1]. While this comparison involves the 7-position rather than the 2-position of the target compound, it provides class-level evidence that trifluoromethyl substitution on the quinazoline scaffold confers distinct pharmacological advantages over chloro substitution in receptor binding contexts [1].

Neuropharmacology Glutamate receptor antagonism SAR studies

2-Trifluoromethylquinazoline Derivatives Exhibit Antiproliferative Activity Against Multiple Cancer Cell Lines with Sub-Micromolar Potency

A series of N-aryl-2-trifluoromethylquinazoline-4-amine derivatives—synthesized from 4-chloro-2-(trifluoromethyl)quinazoline or closely related precursors—demonstrated significant antiproliferative activity against chronic myeloid leukemia cells (K562). Several compounds (15d, 15f, 15h, and 15i) exhibited significantly (P < 0.01) stronger growth inhibitory activity on K562 cells compared to the positive controls paclitaxel and colchicine [1]. The compounds function as tubulin polymerization inhibitors targeting the colchicine binding site [1]. While this is not a direct head-to-head comparison of the building block against alternative building blocks, it demonstrates that the 2-trifluoromethylquinazoline scaffold yields biologically active compounds with verifiable potency, establishing the target compound as a validated entry point for antitumor SAR campaigns [2].

Oncology Antitumor agents Tubulin polymerization inhibition

4-Chloro Substituent Enables Regioselective SNAr at the 4-Position Driven by Electronic Effects of the 2-Trifluoromethyl Group

In 2,4-dichloroquinazoline systems, regioselective nucleophilic aromatic substitution (SNAr) at the 4-position is well documented and attributed to the higher LUMO coefficient at the 4-position carbon atom compared to the 2-position [1]. DFT calculations confirm that this electronic distribution makes the 4-position more susceptible to nucleophilic attack [1]. The presence of a 2-trifluoromethyl group in 4-chloro-2-(trifluoromethyl)quinazoline further modulates this electronic landscape, with the strongly electron-withdrawing CF₃ group enhancing the electrophilicity of the quinazoline core [2]. This provides predictable regioselectivity for 4-position functionalization while maintaining the 2-trifluoromethyl group intact for downstream biological activity [3]. In contrast, unsubstituted quinazoline lacks a leaving group entirely, and 2-chloro-4-(trifluoromethyl)quinazoline (positional isomer) presents opposite regioselectivity for SNAr, yielding different diversification outcomes.

Synthetic methodology Medicinal chemistry building blocks SNAr reactions

LogP of 2.75 and Solid Physical Form Enable Reproducible Formulation and Storage for Medicinal Chemistry Workflows

4-Chloro-2-(trifluoromethyl)quinazoline exhibits a calculated LogP of 2.75, a melting point of 65-68°C, and is supplied as a solid powder at room temperature [1]. These physicochemical properties are distinct from alternative quinazoline building blocks: 2,4-dichloroquinazoline has a lower LogP (~1.8-2.0 estimated by structure) due to the absence of the lipophilic CF₃ group, while 2-(trifluoromethyl)quinazoline (without 4-chloro) is a liquid at room temperature . The solid physical form of 4-chloro-2-(trifluoromethyl)quinazoline facilitates accurate weighing and long-term storage under inert atmosphere at 2-8°C without decomposition , whereas liquid analogs present handling challenges for high-throughput automated compound management systems. Storage stability data indicate the compound remains unchanged when stored sealed in a cool, dry environment with proper ventilation .

Physicochemical properties Compound management Assay-ready formulation

Optimal Research Applications for 4-Chloro-2-(trifluoromethyl)quinazoline Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation and SAR Expansion

Use 4-chloro-2-(trifluoromethyl)quinazoline as a starting scaffold for synthesizing 4-aminoquinazoline libraries targeting tyrosine kinases (EGFR, VEGFR, PDGFR). The 4-chloro group undergoes regioselective SNAr with amines to generate diverse 4-amino derivatives, while the 2-trifluoromethyl group remains intact to modulate target engagement and pharmacokinetic properties [1][2]. The 2-CF₃ group has been validated in N-aryl-2-trifluoromethylquinazoline-4-amine derivatives as contributing to antiproliferative activity against leukemia cell lines [3], providing a SAR starting point distinct from 2-chloro or 2-hydrogen analogs.

Neuropharmacology Target Validation Using Trifluoromethyl Quinazoline Scaffolds

Employ 4-chloro-2-(trifluoromethyl)quinazoline as a precursor for synthesizing quinazoline-based glutamate receptor antagonists. Class-level evidence from 7-trifluoromethylquinazoline-2,4-diones demonstrates that trifluoromethyl substitution enhances AMPA and kainate receptor affinity and selectivity compared to chloro-substituted analogs [4]. The target compound provides a complementary substitution pattern (2-CF₃, 4-reactive site) for exploring SAR around CNS-penetrant quinazoline derivatives, with the CF₃ group potentially improving blood-brain barrier penetration due to increased lipophilicity (LogP = 2.75) [5].

Automated High-Throughput Library Synthesis

Integrate 4-chloro-2-(trifluoromethyl)quinazoline into automated parallel synthesis workflows for diversity-oriented synthesis of quinazoline libraries. The solid physical form (melting point 65-68°C) enables accurate solid dispensing on automated platforms, while the predictable 4-position SNAr reactivity allows for systematic amine coupling under standardized conditions [5]. The compound's stability under inert atmosphere at 2-8°C supports long-term storage in compound management facilities without degradation , minimizing batch-to-batch variability in large-scale screening campaigns.

Structure-Based Drug Design Leveraging CF₃ Electronic and Steric Properties

Utilize 4-chloro-2-(trifluoromethyl)quinazoline in structure-based design programs where the trifluoromethyl group serves as a strategic pharmacophore element. The electron-withdrawing CF₃ group influences the electronic distribution of the quinazoline core [2], affecting both synthetic reactivity and target binding. The CF₃ moiety also provides favorable steric and lipophilic properties for occupying hydrophobic pockets in kinase ATP-binding sites, a feature exploited in approved quinazoline-based kinase inhibitors. The 4-chloro handle enables late-stage functionalization to explore vector diversity while maintaining the CF₃ pharmacophore.

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